

16-Hydroxyhexadecanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 16-Hydroxyhexadecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyhexadecanoic acid, also known as juniperic acid or 16-hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid.^[1] It is a crucial component of the plant cuticle, forming a protective barrier, and is also found in animal tissues as a metabolite of palmitic acid.^{[2][3]} This guide provides an in-depth overview of its discovery, characterization, synthesis, and its role in biological signaling pathways, tailored for professionals in research and drug development.

Physicochemical Properties

16-Hydroxyhexadecanoic acid is a white crystalline solid at room temperature.^[4] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₂ O ₃	[2][3]
Molecular Weight	272.42 g/mol	[2][3]
CAS Number	506-13-8	[3]
Melting Point	94-98 °C	[1]
Boiling Point	414-415 °C (estimated)	[4]
Water Solubility	2.872 mg/L at 25 °C (estimated)	[4]
logP (o/w)	4.904 (estimated)	[4]
Appearance	White crystalline powder	[4]

Biological Significance

In the plant kingdom, **16-hydroxyhexadecanoic acid** is a primary monomer for the biosynthesis of cutin and suberin, which are complex polyesters that form the protective outer layers of the plant cuticle.[5][6] This barrier protects plants from environmental stressors such as water loss, UV radiation, and pathogens.[2][7]

In animals, this fatty acid is a metabolite of palmitic acid, formed through omega-hydroxylation catalyzed by cytochrome P450 enzymes.[7][8] Its presence has been investigated as a potential biomarker for certain diseases and dietary intake.[5]

Experimental Protocols

Chemical Synthesis from Hexadecanolide

A common laboratory synthesis of **16-hydroxyhexadecanoic acid** involves the hydrolysis of hexadecanolide.[9]

Materials:

- Hexadecanolide

- 50% (w/w) aqueous sodium hydroxide
- Toluene
- Tetrabutylammonium hydrogen sulfate
- Diethyl ether
- Distilled water
- Concentrated hydrochloric acid

Procedure:

- In a three-necked round-bottom flask, combine 10 g (0.0779 mol) of hexadecanolid, 33.3 ml of 50% aqueous sodium hydroxide, 50 ml of toluene, and 0.186 g of tetrabutylammonium hydrogen sulfate.[9]
- Stir the reaction mixture at 95°C for 6 hours.[9]
- After cooling, filter the solid formed and rinse it several times with diethyl ether.[9]
- Dissolve the solid in 400 ml of distilled water and acidify to pH 1.5 with concentrated hydrochloric acid.[9]
- Filter the resulting precipitate, rinse it several times with distilled water, and dry it under a vacuum at 60°C.[9] This procedure yields approximately 11.5 g (97% yield) of **16-hydroxyhexadecanoic acid** as a white solid.[9]

Enzymatic Synthesis from Palmitic Acid

The biosynthesis of **16-hydroxyhexadecanoic acid** from palmitic acid is catalyzed by cytochrome P450 enzymes, such as CYP704B2 found in rice.[10] A general protocol for in-vitro enzymatic synthesis is outlined below.

1. Recombinant Enzyme Expression and Purification:

- The gene encoding the desired cytochrome P450 (e.g., CYP704B2) is cloned into an expression vector suitable for a host system like *Saccharomyces cerevisiae* or *Escherichia coli*.[\[10\]](#)[\[11\]](#)
- The host cells are cultured, and protein expression is induced.[\[12\]](#)
- Cells are harvested, lysed, and the recombinant P450 enzyme is purified from the cell lysate, often using affinity chromatography if the protein is tagged (e.g., with a His-tag).[\[11\]](#)[\[13\]](#)

2. In-vitro Hydroxylation Reaction:

- Reaction Mixture:
 - Purified cytochrome P450 enzyme
 - NADPH-P450 reductase (or a suitable electron donor system)
 - Palmitic acid (substrate)
 - NADPH (cofactor)
 - Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- Procedure:
 - Combine the purified P450 enzyme and NADPH-P450 reductase in the reaction buffer.
 - Add palmitic acid (typically dissolved in a small amount of an organic solvent like ethanol or DMSO to aid solubility).
 - Initiate the reaction by adding NADPH.
 - Incubate the reaction mixture at an optimal temperature (e.g., 27-37°C) with shaking for a defined period (e.g., 30 minutes to several hours).[\[10\]](#)

3. Product Extraction and Purification:

- Stop the reaction, for example, by adding an organic solvent.

- Extract the fatty acids from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or hexane).
- The extracted product can be purified using techniques like silica gel column chromatography or high-performance liquid chromatography (HPLC).

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the different types of protons and their chemical environments in the molecule.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- Sample Preparation: Dissolve the purified **16-hydroxyhexadecanoic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Analysis: The spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.

2. Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, the carboxylic acid and hydroxyl groups are often derivatized (e.g., methylation and silylation) to increase volatility.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.^[14]
- Analysis: The mass spectrometer provides the mass-to-charge ratio of the molecular ion and its fragments, which helps to confirm the molecular weight and structural features.

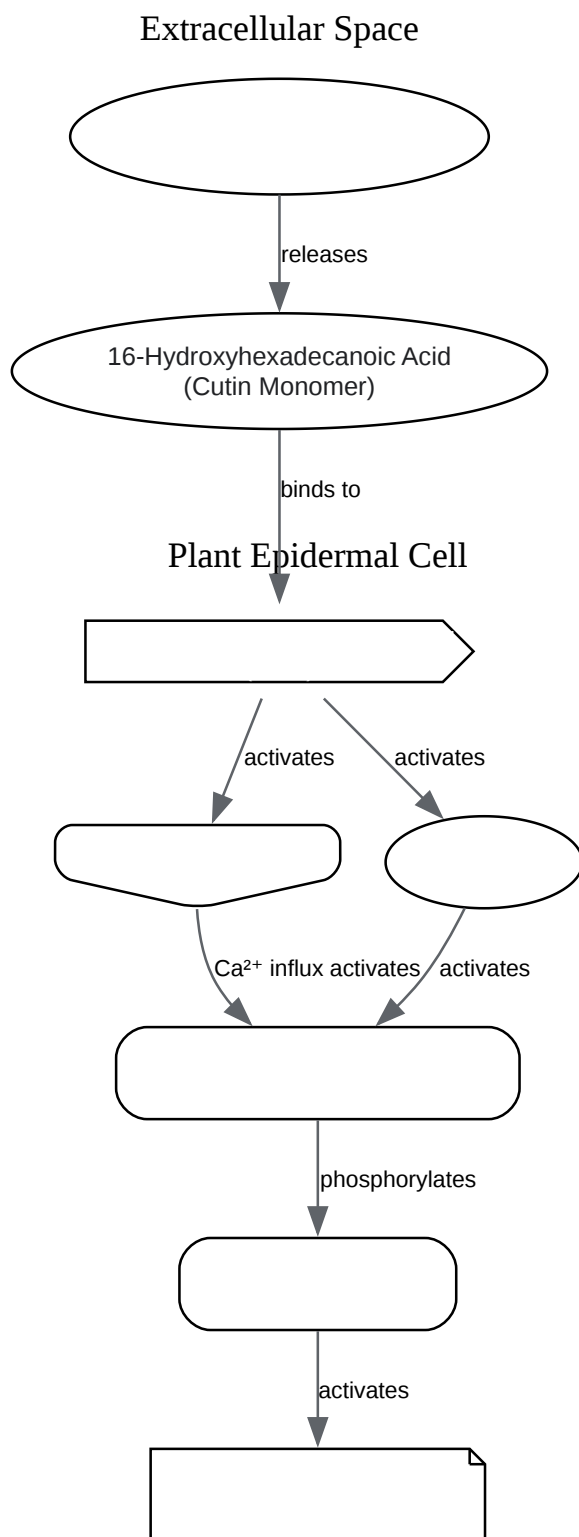
3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Technique: Identifies the functional groups present in the molecule based on their characteristic infrared absorption frequencies.

- Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
- Analysis: The FTIR spectrum will show characteristic peaks for the hydroxyl (-OH) group, the carboxylic acid C=O and O-H stretches, and the C-H stretches of the aliphatic chain.

Signaling Pathways

In plants, **16-hydroxyhexadecanoic acid** and other cutin monomers are recognized as Damage-Associated Molecular Patterns (DAMPs).^[15] When the plant cuticle is breached by pathogens, these monomers are released and can trigger a plant immune response known as Pattern-Triggered Immunity (PTI).^{[2][16]}



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Cutin Monomer-Induced Plant Defense Signaling Pathway.

The binding of cutin monomers to a putative cell surface pattern recognition receptor (PRR) initiates a signaling cascade.[2] This leads to a rapid influx of calcium ions (Ca^{2+}) into the cytosol and a burst of reactive oxygen species (ROS).[2][15] These early events activate a mitogen-activated protein kinase (MAPK) cascade, which in turn phosphorylates downstream transcription factors.[2][17] These activated transcription factors then move into the nucleus to regulate the expression of defense-related genes, leading to an enhanced immune response against the invading pathogen.[16]

Conclusion

16-Hydroxyhexadecanoic acid is a multifaceted molecule with significant roles in both plant biology and potential applications in various scientific fields. A thorough understanding of its properties, synthesis, and biological functions is crucial for researchers and developers. The detailed protocols and pathway information provided in this guide serve as a valuable resource for furthering the study and application of this important fatty acid.

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